1-Azido-4-bromo-2-iodobenzene

Photoaffinity labeling Chemoselective hydrogenolysis Deuterium/tritium labeling

1-Azido-4-bromo-2-iodobenzene is a polyhalogenated aryl azide with molecular formula C₆H₃BrIN₃ and molecular weight 323.92 g/mol. It features an azide group at C1, iodine at C2, and bromine at C4, creating a 1,2,4-trisubstitution pattern on a benzene ring.

Molecular Formula C6H3BrIN3
Molecular Weight 323.92 g/mol
Cat. No. B12309038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-4-bromo-2-iodobenzene
Molecular FormulaC6H3BrIN3
Molecular Weight323.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)I)N=[N+]=[N-]
InChIInChI=1S/C6H3BrIN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H
InChIKeyVDSSUIVELTYHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-4-bromo-2-iodobenzene (CAS 1379302-51-8): Baseline Identity for Procurement Specification


1-Azido-4-bromo-2-iodobenzene is a polyhalogenated aryl azide with molecular formula C₆H₃BrIN₃ and molecular weight 323.92 g/mol . It features an azide group at C1, iodine at C2, and bromine at C4, creating a 1,2,4-trisubstitution pattern on a benzene ring. The compound serves as a trifunctional building block for sequential derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), palladium-catalyzed cross-coupling, and chemoselective reduction [1].

Why 1-Azido-4-bromo-2-iodobenzene Cannot Be Simply Replaced by Positional Isomers or Mono-/Dihalogenated Analogs


The 1,2,4-substitution pattern dictates orthogonal reactivity at each position: the iodo substituent is preferentially reactive toward oxidative addition in Pd-catalyzed couplings, while the bromo group remains available for subsequent functionalization [1]. Exchanging this isomer for 1-azido-2-bromo-4-iodobenzene or 4-azido-1-bromo-2-iodobenzene places the halogens in different electronic and steric environments, altering the selectivity of sequential transformations [2]. Furthermore, mono-halogenated aryl azides (e.g., 1-azido-4-bromobenzene or 1-azido-4-iodobenzene) lack the differentiated dual-halogen handles necessary for chemoselective deiodination or programmed cross-coupling sequences [3].

1-Azido-4-bromo-2-iodobenzene: Comparator-Based Quantitative Evidence for Scientific Selection


Quantified Chemoselective Deiodination: Azide Survival Under Catalytic Hydrogenation

In a direct comparison of halogen reactivity, azidoiodobenzenes undergo catalytic hydrogenolysis (H₂, Pd/C) to yield azidobenzenes with high efficiency, while the azide moiety remains intact [1]. In contrast, bromo- and chloroarenes cannot be selectively dehalogenated under these conditions without concomitant reduction of the azide group [1]. This establishes the compound's unique suitability for isotopic labeling workflows where only the iodo handle must be removed.

Photoaffinity labeling Chemoselective hydrogenolysis Deuterium/tritium labeling

Programmed Sequential Cross-Coupling Enabled by Differential Iodo/Bromo Reactivity

The inherent reactivity difference between iodo- and bromoarenes in Pd(0)-catalyzed oxidative addition (C–I > C–Br >> C–Cl) allows for regioselective sequential functionalization. In bromoiodoarene model systems, selective Sonogashira coupling occurs first at the iodo position, followed by Suzuki coupling at the bromo position, yielding tri-substituted products without protecting group manipulation [1]. This behavior is expected to translate directly to 1-azido-4-bromo-2-iodobenzene, where the iodine at C2 should react first.

Sequential cross-coupling Suzuki-Miyaura Sonogashira Orthogonal reactivity

Ortho-Azido Directing Effect: Tandem Suzuki-Nitrene Insertion for Fused Heterocycle Synthesis

The ortho-azido group enables a tandem reaction sequence: initial Suzuki-Miyaura cross-coupling at the halogen position, followed by thermal or metal-catalyzed nitrene insertion into the newly installed aryl ring, producing fused indole-heterocycles [1]. This strategy has been demonstrated for ortho-azidobromobenzene, yielding indole-fused scaffolds in a single synthetic operation. The ortho relationship between azide (C1) and iodine (C2) in the target compound may enable a similar, or even more efficient, tandem cyclization.

Nitrene insertion Fused indoles Tandem reactions C-H amination

Regioisomer-Dependent Thermal Stability: Implications for Safe Handling and Scale-Up

A systematic DSC study of halogenated azidopyridines demonstrated that decomposition onset temperatures and energies vary significantly between regioisomers (onset 119–135 °C, exotherms 228–326 kJ/mol), with one isomer (4-azido-3-fluoropyridine) exhibiting impact sensitivity [1]. Although direct thermal data for 1-azido-4-bromo-2-iodobenzene are not publicly available, the established regioisomer dependence warrants procurement of the specific isomer with characterized safety properties rather than an uncharacterized positional isomer.

Differential scanning calorimetry Azide safety Impact sensitivity Process chemistry

1-Azido-4-bromo-2-iodobenzene: Evidence-Backed Application Scenarios for Procurement Targeting


Synthesis of Isotopically Labeled Photoaffinity Probes

The demonstrated chemoselective deiodination of azidoiodoaromatic compounds (up to 90% yield while preserving the azide) enables incorporation of deuterium or tritium at the iodine position for photoaffinity labeling experiments [1]. This application is not feasible with bromo- or chloro-substituted aryl azides, which undergo non-selective reduction.

Diversity-Oriented Synthesis of Tri-Substituted Biaryl Libraries

The differentiated reactivity of the iodo and bromo substituents allows sequential Pd-catalyzed cross-coupling: a first coupling at the iodine position (e.g., Sonogashira), followed by a second coupling at the bromine position (e.g., Suzuki-Miyaura), to generate unsymmetrical tri-substituted benzenes in a programmable fashion [2]. This orthogonal strategy minimizes protecting group manipulations.

Convergent Synthesis of Fused Indole-Heterocyclic Scaffolds

The ortho-azido group enables a tandem cross-coupling/nitrene-insertion sequence to construct fused indole frameworks in a single synthetic operation, a strategy validated for ortho-azidobromobenzene and potentially extendable to this compound with an additional iodine handle for further diversification [3].

Building Block for Click Chemistry-Derived Molecular Probes

The terminal azide group participates in CuAAC with terminal alkynes to install triazole linkages, while the residual halogen handles remain available for late-stage functionalization via cross-coupling. This three-dimensional reactivity profile makes the compound a versatile entry point for constructing trifunctional molecular probes [1][2].

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